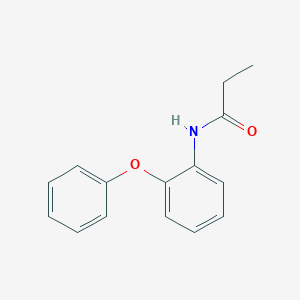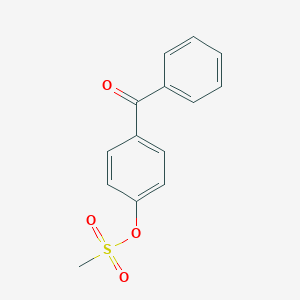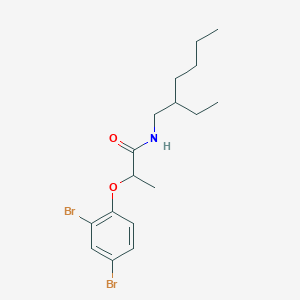
2-(2,4-dibromophenoxy)-N-(2-ethylhexyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dibromophenoxy)-N-(2-ethylhexyl)propanamide, also known as DBP-EHPA, is a chemical compound used in scientific research. This compound is a type of plasticizer and is commonly used in the production of PVC products. DBP-EHPA has been found to have potential applications in the field of medicine due to its unique properties.
Mécanisme D'action
The mechanism of action of 2-(2,4-dibromophenoxy)-N-(2-ethylhexyl)propanamide is not fully understood. However, it is believed that it works by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth. 2-(2,4-dibromophenoxy)-N-(2-ethylhexyl)propanamide has also been found to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
2-(2,4-dibromophenoxy)-N-(2-ethylhexyl)propanamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. 2-(2,4-dibromophenoxy)-N-(2-ethylhexyl)propanamide has also been found to improve cognitive function and memory in animal studies. However, more research is needed to fully understand the effects of 2-(2,4-dibromophenoxy)-N-(2-ethylhexyl)propanamide on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-dibromophenoxy)-N-(2-ethylhexyl)propanamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other compounds used in scientific research. 2-(2,4-dibromophenoxy)-N-(2-ethylhexyl)propanamide also has a long shelf life and is stable under a wide range of conditions. However, 2-(2,4-dibromophenoxy)-N-(2-ethylhexyl)propanamide has some limitations in lab experiments. It is highly toxic and may pose a risk to researchers if not handled properly. It also has limited solubility in water, which may affect its bioavailability in certain studies.
Orientations Futures
There are several future directions for research on 2-(2,4-dibromophenoxy)-N-(2-ethylhexyl)propanamide. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the optimal dosage and administration of 2-(2,4-dibromophenoxy)-N-(2-ethylhexyl)propanamide for different types of cancer. Another area of research is the use of 2-(2,4-dibromophenoxy)-N-(2-ethylhexyl)propanamide in the treatment of neurodegenerative disorders. More studies are needed to fully understand the effects of 2-(2,4-dibromophenoxy)-N-(2-ethylhexyl)propanamide on the brain and to determine its potential as a therapeutic agent. Additionally, research is needed to develop safer and more effective methods for handling and administering 2-(2,4-dibromophenoxy)-N-(2-ethylhexyl)propanamide in lab experiments.
Méthodes De Synthèse
2-(2,4-dibromophenoxy)-N-(2-ethylhexyl)propanamide can be synthesized through a reaction between 2,4-dibromophenol and 2-ethylhexylamine in the presence of a catalyst. The reaction produces 2-(2,4-dibromophenoxy)-N-(2-ethylhexyl)propanamide as the main product, which can be purified through various methods such as recrystallization or distillation.
Applications De Recherche Scientifique
2-(2,4-dibromophenoxy)-N-(2-ethylhexyl)propanamide has been used in various scientific research studies due to its potential applications in medicine. It has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer treatment. 2-(2,4-dibromophenoxy)-N-(2-ethylhexyl)propanamide has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Formule moléculaire |
C17H25Br2NO2 |
|---|---|
Poids moléculaire |
435.2 g/mol |
Nom IUPAC |
2-(2,4-dibromophenoxy)-N-(2-ethylhexyl)propanamide |
InChI |
InChI=1S/C17H25Br2NO2/c1-4-6-7-13(5-2)11-20-17(21)12(3)22-16-9-8-14(18)10-15(16)19/h8-10,12-13H,4-7,11H2,1-3H3,(H,20,21) |
Clé InChI |
MOADAZDBPRCZQF-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C(C)OC1=C(C=C(C=C1)Br)Br |
SMILES canonique |
CCCCC(CC)CNC(=O)C(C)OC1=C(C=C(C=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



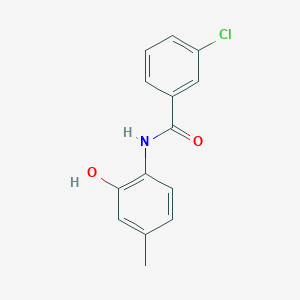



![2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B290684.png)
![2-(Diethylamino)ethyl 4-{[(1-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290685.png)
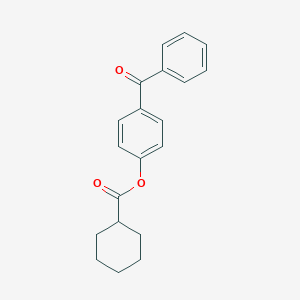
![5-[(Cyclohexylcarbonyl)oxy]-1-naphthyl cyclohexanecarboxylate](/img/structure/B290687.png)
![4-({4-[(Cyclohexylcarbonyl)oxy]phenyl}sulfanyl)phenyl cyclohexanecarboxylate](/img/structure/B290688.png)
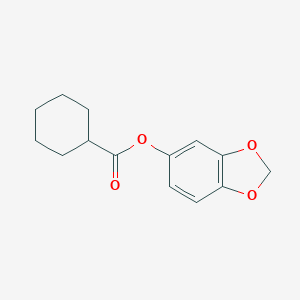
![4-[(Cyclohexylcarbonyl)oxy]-2-methylphenyl cyclohexanecarboxylate](/img/structure/B290690.png)
![4-[(Cyclohexylcarbonyl)amino]-3-methylphenyl cyclohexanecarboxylate](/img/structure/B290691.png)
